N-(3-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[2,3-d]pyrimidinone derivative characterized by a sulfur-linked acetamide group and a 3-fluorophenyl substituent. The core thienopyrimidinone scaffold is substituted at position 3 with a furan-2-ylmethyl group and at positions 5 and 6 with methyl groups. This structural framework is associated with diverse biological activities, including kinase inhibition and antimicrobial properties, due to its ability to engage in hydrogen bonding and hydrophobic interactions with target proteins .
Properties
Molecular Formula |
C21H18FN3O3S2 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H18FN3O3S2/c1-12-13(2)30-19-18(12)20(27)25(10-16-7-4-8-28-16)21(24-19)29-11-17(26)23-15-6-3-5-14(22)9-15/h3-9H,10-11H2,1-2H3,(H,23,26) |
InChI Key |
JJPFLUNTMXZPCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)CC4=CC=CO4)C |
Origin of Product |
United States |
Biological Activity
N-(3-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and the mechanisms underlying its activity based on diverse scientific literature.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 412.4 g/mol. Its structure features a thienopyrimidine core linked to a furan moiety and a fluorophenyl group, which may contribute to its biological effects.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. In vitro studies revealed that it can induce apoptosis in various cancer cell lines by activating caspase pathways .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several bacterial strains. It appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis:
- Inhibition Studies : Testing against Gram-positive and Gram-negative bacteria showed effective inhibition at low micromolar concentrations .
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines showed that the compound significantly reduced cell viability after 48 hours of treatment. The IC50 value was determined to be around 10 µM.
- Animal Models : In vivo studies using mouse models of cancer demonstrated that administration of the compound led to reduced tumor growth compared to control groups, suggesting its potential as an anticancer agent.
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of acetamide-functionalized thienopyrimidinones, which exhibit structural and functional diversity depending on substituents. Below is a detailed comparison with analogous molecules:
Core Heterocycle Variations
- Thieno[2,3-d]pyrimidinone vs. Thieno[3,2-d]pyrimidinone: The compound features a thieno[2,3-d]pyrimidinone core, which differs from the thieno[3,2-d]pyrimidinone isomer found in 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide .
- Tetrahydrobenzothieno-triazolopyrimidine Derivatives: Compounds like N-phenyl-2-(8,9,10,11-tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide () incorporate a saturated tetrahydrobenzothieno-triazolopyrimidine core. This saturation increases solubility but reduces aromatic interactions compared to the fully aromatic thieno[2,3-d]pyrimidinone system .
Substituent Analysis
- Position 3 Substituents: The furan-2-ylmethyl group in the target compound introduces oxygen-based hydrogen-bonding capability, contrasting with the ethyl group in N-(2,4-difluorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (). The ethyl group enhances hydrophobicity, while the furan moiety may improve metabolic stability due to its heteroaromatic nature . In 3-chloro-N-phenyl-phthalimide derivatives (), the chloro and phthalimide groups prioritize electrophilic reactivity, diverging from the acetamide-thienopyrimidinone pharmacophore .
- Pyridinyl acetamides, such as 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide (), leverage nitrogen-based hydrogen bonding, which may improve solubility but reduce membrane permeability compared to fluorophenyl derivatives .
Physicochemical and Pharmacological Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
